![molecular formula C21H21FN6 B2660954 N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-28-6](/img/structure/B2660954.png)
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 3-fluorobenzaldehyde under acidic conditions, followed by further functionalization to introduce the butan-2-yl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .
Scientific Research Applications
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these enzymes, N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can prevent the phosphorylation of target proteins, thereby disrupting cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related scaffold with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer properties.
Quinazoline: Known for its use in kinase inhibition and cancer therapy.
Uniqueness
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which may confer unique binding properties and selectivity towards certain protein kinases. This makes it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
N6-(butan-2-yl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, with the CAS Number 955304-28-6, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various protein kinases implicated in cancer and other diseases. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C21H21FN6 with a molecular weight of 376.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a butan-2-yl group and a 3-fluorophenyl moiety.
Property | Value |
---|---|
Molecular Formula | C21H21FN6 |
Molecular Weight | 376.4 g/mol |
CAS Number | 955304-28-6 |
This compound primarily functions as an inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including cell cycle regulation and signal transduction pathways associated with cancer progression . Aberrant CK1 activity has been linked to several malignancies and neurodegenerative disorders, making CK1 inhibitors valuable in therapeutic contexts.
In Vitro Studies
Recent studies have evaluated the compound's anti-proliferative effects against different cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and HCT116 (colon cancer).
- IC50 Values : The compound demonstrated potent anti-proliferative activity with IC50 values lower than those of many standard chemotherapeutics.
In one study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and assessed for their ability to inhibit epidermal growth factor receptor (EGFR) signaling. Notably, compounds showing structural similarity to N6-(butan-2-yl)-N4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibition against both wild-type and mutant EGFR variants .
Case Studies
Case Study 1: CK1 Inhibition
A study focused on the discovery of novel CK1 inhibitors highlighted that derivatives similar to N6-(butan-2-yl)-N4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited IC50 values in the nanomolar range against CK1. This suggests a strong potential for these compounds in treating cancers associated with dysregulated CK1 activity .
Case Study 2: Anti-Cancer Activity
Another investigation reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting cell proliferation in vitro. The most effective compounds induced apoptosis and arrested the cell cycle at critical checkpoints (S and G2/M phases), demonstrating their potential as anti-cancer agents .
Summary of Key Findings
Study Focus | Findings |
---|---|
CK1 Inhibition | Potent inhibitors identified with IC50 < 100 nM |
Anti-Proliferative Activity | Significant inhibition against A549 and HCT116 |
Apoptotic Induction | Increased BAX/Bcl-2 ratio indicating apoptosis |
Properties
IUPAC Name |
6-N-butan-2-yl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-9-7-8-15(22)12-16)18-13-23-28(20(18)27-21)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBZDGUOXJBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.